Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
CAS No.: 308299-18-5
Cat. No.: VC21453458
Molecular Formula: C19H27NO3S
Molecular Weight: 349.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 308299-18-5 |
|---|---|
| Molecular Formula | C19H27NO3S |
| Molecular Weight | 349.5g/mol |
| IUPAC Name | ethyl 2-(cyclohexanecarbonylamino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H27NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h12-13H,3-11H2,1-2H3,(H,20,21) |
| Standard InChI Key | YMBNOESXWZMFOL-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CCCCC3 |
| Canonical SMILES | CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3CCCCC3 |
Introduction
Chemical Identification and Basic Properties
Structural Composition
The molecular structure of Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate encompasses several key structural elements that define its chemical behavior and potential biological activity. The compound contains a benzothiophene core, which consists of a fused thiophene and benzene ring system. Several significant structural features characterize this molecule:
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The benzene portion of the benzothiophene system is partially hydrogenated, forming a tetrahydro structure
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A methyl substituent is positioned at the 6-position of the tetrahydro portion
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A cyclohexylcarbonyl group is attached to an amino function at the 2-position, forming an amide bond
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An ethyl ester (carboxylate) group is located at the 3-position of the benzothiophene core
These structural elements create a molecule with multiple functional groups that can participate in various chemical interactions and potentially influence biological activities.
Physical and Chemical Properties
Basic Physical Properties
Based on its molecular structure and composition, Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate likely exhibits the following physical properties:
Table 2: Predicted Physical Properties
| Property | Predicted Characteristic |
|---|---|
| Physical State | Solid at room temperature |
| Appearance | Likely crystalline |
| Molecular Weight | 349.5 g/mol |
| Solubility | Limited water solubility; likely soluble in organic solvents |
| Melting Point | Not specified in available data |
The compound's solubility profile is influenced by its multiple hydrophobic groups, including the cyclohexyl ring and the partially saturated benzothiophene core, as well as its hydrogen-bonding capabilities through the amide and ester groups.
Chemical Reactivity
The chemical reactivity of Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is determined by its functional groups:
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The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid
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The amide bond connecting the cyclohexylcarbonyl group can undergo hydrolysis, though typically requiring harsher conditions than esters
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The thiophene ring may participate in electrophilic aromatic substitution reactions, albeit with different reactivity patterns compared to benzene
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The partially hydrogenated benzene portion provides potential sites for oxidation or further functionalization
These reactive sites make the compound versatile for chemical modifications, which could be valuable in research applications and the synthesis of derivative compounds.
Structural Analysis and Comparison
Detailed Structural Analysis
Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate features a complex three-dimensional structure with several important structural elements:
These structural characteristics influence the compound's physical properties, chemical reactivity, and potential interactions with biological targets.
Synthesis and Production
Synthetic Challenges
The synthesis of Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate presents several technical challenges that must be addressed for efficient production:
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Regioselective functionalization of the benzothiophene core requires precise control of reaction conditions
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Introduction of the cyclohexylcarbonyl group via amide bond formation must be selective for the amine at the 2-position
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The partial hydrogenation of the benzene portion must be controlled to prevent over-reduction of other unsaturated bonds
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The methyl substituent at the 6-position must be introduced with appropriate regioselectivity
These challenges necessitate careful selection of reaction conditions, catalysts, and synthetic strategies to achieve high yields and purity of the target compound .
Analytical Characterization
Spectroscopic Analysis
Spectroscopic methods are essential for the characterization and purity assessment of Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. The following spectroscopic techniques would be applicable:
Table 3: Spectroscopic Characterization Methods
| Technique | Expected Characteristics |
|---|---|
| 1H NMR | Signals for ethyl ester (triplet and quartet), methyl group, cyclohexyl protons, and tetrahydrobenzothiophene protons |
| 13C NMR | Signals for carbonyl carbons, aromatic/heteroaromatic carbons, and aliphatic carbons |
| IR Spectroscopy | Absorption bands for ester C=O (~1730 cm-1), amide C=O (~1650 cm-1), and N-H stretching (3300-3500 cm-1) |
| Mass Spectrometry | Molecular ion peak at m/z 349.5 and characteristic fragmentation pattern |
These spectroscopic techniques provide complementary information about the molecular structure, functional groups, and purity of the compound.
Chromatographic Methods
Chromatographic techniques are valuable for assessing the purity of Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate and for separating it from reaction mixtures during synthesis:
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High-Performance Liquid Chromatography (HPLC)
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Reverse-phase methods with UV detection at wavelengths characteristic of the benzothiophene chromophore
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Useful for quantitative purity assessment and isolation
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Thin-Layer Chromatography (TLC)
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Applied for reaction monitoring during synthesis
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Visualization techniques including UV detection and chemical staining
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The optimization of chromatographic methods for benzothiophene compounds has been reported in the literature, providing a foundation for the analytical characterization of our target compound .
Current Research Status
Research Trends
Current research on benzothiophene derivatives focuses on several areas that may be relevant to Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
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Development of improved synthetic methodologies, including palladium-catalyzed approaches to benzothiophene-3-carboxylic esters
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Investigation of benzothiophene amide derivatives for potential applications in cancer treatment and other therapeutic areas
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Structure-activity relationship studies to identify the structural features responsible for specific biological activities
These research trends indicate ongoing interest in benzothiophene compounds similar to our target molecule, suggesting potential future developments in synthesis, characterization, and applications.
Knowledge Gaps and Future Directions
Several knowledge gaps and potential future research directions can be identified for Ethyl 2-[(cyclohexylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate:
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Biological activity: Systematic screening to identify potential biological activities and therapeutic applications
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Structure-activity relationships: Synthesis and testing of structural analogs to determine the importance of specific structural features
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Physical properties: Detailed characterization of solubility profiles, stability, and behavior under various conditions
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Synthetic optimization: Development of more efficient and selective synthetic routes
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Materials applications: Exploration of potential applications in electronic materials or other materials science contexts
Addressing these knowledge gaps would provide a more comprehensive understanding of the properties and potential applications of this compound.
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